Desmethyldoxepin hydrochloride, (E)- Desmethyldoxepin hydrochloride, (E)- Doxepin impurity.
Brand Name: Vulcanchem
CAS No.: 4504-96-5
VCID: VC21345576
InChI: InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
SMILES: CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Molecular Formula: C18H20ClNO
Molecular Weight: 301.8 g/mol

Desmethyldoxepin hydrochloride, (E)-

CAS No.: 4504-96-5

Cat. No.: VC21345576

Molecular Formula: C18H20ClNO

Molecular Weight: 301.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desmethyldoxepin hydrochloride, (E)- - 4504-96-5

CAS No. 4504-96-5
Molecular Formula C18H20ClNO
Molecular Weight 301.8 g/mol
IUPAC Name (3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
Standard InChI Key GNPPEZGJRSOKRE-QFHYWFJHSA-N
Isomeric SMILES CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl
SMILES CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Canonical SMILES CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

(E)-Desmethyldoxepin hydrochloride is a hydrochloride salt of the (E)-isomer of desmethyldoxepin, also known as nordoxepin hydrochloride . The compound has several identifiers in chemical databases and reference standards.

Nomenclature and Identification

(E)-Desmethyldoxepin hydrochloride is officially designated as (E)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride . The compound has multiple CAS registry numbers associated with it, including 4504-96-5 and 2887-91-4 . It is also identified in chemical databases by its UNII code 4VQL417S2G and its InChIKey GNPPEZGJRSOKRE-QFHYWFJHSA-N .

Physical and Chemical Properties

The physical and chemical properties of (E)-desmethyldoxepin hydrochloride are derived from its parent structure and salt formation. The base compound (E)-desmethyldoxepin has a molecular formula of C18H19NO with a molecular weight of 265.35 g/mol, while the hydrochloride salt has the formula C18H19NO.ClH with a molecular weight of 301.811 g/mol .

Table 1. Physical and Chemical Properties of (E)-Desmethyldoxepin and its Hydrochloride Salt

Property(E)-Desmethyldoxepin(E)-Desmethyldoxepin Hydrochloride
Molecular FormulaC18H19NOC18H19NO.ClH
Molecular Weight265.3496 g/mol301.811 g/mol
StereochemistryAchiralAchiral
E/Z Centers11
Charge00
Optical ActivityNoneNone
Defined Stereocenters0/00/0

The parent compound exhibits specific physical characteristics including a melting point of 63-65°C and a boiling point estimated at 408.57°C . It has low water solubility (104.8mg/L at 25°C) but shows slight solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol .

Structural Relationship to Doxepin

(E)-Desmethyldoxepin hydrochloride is closely related to doxepin, a tricyclic antidepressant used for treating depression and sleep maintenance disorders.

Structural Comparison

(E)-Desmethyldoxepin is derived from doxepin through N-demethylation, resulting in the removal of one methyl group from the tertiary amine in doxepin . This structural modification leads to the secondary amine structure in desmethyldoxepin. The (E)-isomer designation refers to the specific geometric configuration around the double bond in the molecule .

Isomerism

An important structural characteristic of desmethyldoxepin is its geometric isomerism. The compound exists in two isomeric forms: the (E)-isomer and the (Z)-isomer . These isomers differ in the spatial arrangement of atoms around the double bond in the molecule, leading to distinct metabolic and pharmacological properties .

Metabolism and Pharmacokinetics

The metabolic fate of (E)-desmethyldoxepin hydrochloride is a critical aspect of its pharmacological profile, particularly in relation to its parent compound doxepin.

Metabolic Pathways

(E)-Desmethyldoxepin is formed through the N-demethylation of doxepin, a process that occurs in humans during the metabolism of the antidepressant . Research has demonstrated that this N-demethylation can also involve geometric isomerization, with both E and Z isomers being formed from their respective doxepin precursors .

Role of CYP2D6

A significant finding in the metabolism of (E)-desmethyldoxepin is the role of the cytochrome P450 enzyme CYP2D6. Studies with liver microsomes having measurable CYP2D6 activity showed that the consumption of E-doxepin was greater than that of Z-doxepin . Furthermore, there are distinct differences in the metabolic fates of the E and Z isomers of desmethyldoxepin:

  • E-N-desmethyldoxepin undergoes further oxidation catalyzed by CYP2D6

  • Z-N-desmethyldoxepin appears to be a terminal oxidative metabolite

The inhibition of CYP2D6 by quinidine was shown to inhibit the consumption of E-N-desmethyldoxepin, confirming the role of this enzyme in its metabolism .

CYP2D6 has been identified as a major oxidative enzyme in doxepin metabolism, predominantly catalyzing hydroxylation with an exclusive preference for the E-isomers . This differential metabolism explains the apparent enrichment of Z-N-desmethyldoxepin observed in metabolic studies .

Table 2. Comparative Metabolism of E and Z Isomers of Desmethyldoxepin

Feature(E)-Desmethyldoxepin(Z)-Desmethyldoxepin
CYP2D6 AffinityHighLow
Metabolic FateUndergoes further oxidationTerminal metabolite
Response to CYP2D6 InhibitionMetabolism inhibited by quinidineMinimal effect
Relative Metabolic RateMore rapidSlower
Metabolic PathwaysMultiple pathwaysLimited pathways

Analytical Applications and Standards

(E)-Desmethyldoxepin hydrochloride has important applications in analytical chemistry and pharmacological research.

Use as Reference Standard

The compound serves as an important analytical reference standard in various applications:

  • It is used in liquid chromatography/mass spectrometry (LC/MS) or gas chromatography/mass spectrometry (GC/MS) methods

  • It has applications in urine drug testing, clinical toxicology, and forensic analysis

  • It functions as a standard for monitoring doxepin metabolism and pharmacokinetics

Specific Analytical Methods

One specific analytical application of desmethyldoxepin solution is its use as an internal standard in high-performance liquid chromatographic (HPLC) determination of bupivacaine in human serum samples . This application leverages the compound's physical and chemical properties to enable accurate quantification of the local anesthetic bupivacaine.

Pharmacological Significance

The pharmacological properties of (E)-desmethyldoxepin hydrochloride are integral to understanding the clinical effects of doxepin therapy.

Metabolite Activity Profile

The distinct metabolic profile of (E)-desmethyldoxepin, particularly its interaction with CYP2D6, may have implications for the variability in clinical response to doxepin . The relatively more rapid metabolism of E-isomeric forms and the limited metabolic pathways for the Z-isomers explain the apparent enrichment of Z-N-desmethyldoxepin observed in pharmacokinetic studies .

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